3,4-Dichloro-2-methylcinnamic acid
Description
3,4-Dichloro-2-methylcinnamic acid is a chemical compound with the molecular formula C10H8Cl2O2 . It is a derivative of cinnamic acid, which is obtained from cinnamon bark .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-methylcinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for various modifications, potentially enhancing the bioactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and composition . For 3,4-Dichloro-2-methylcinnamic acid, its molecular weight is 231.08 g/mol .Future Directions
Research on cinnamic acid derivatives is ongoing, with recent trends showing a consistent growth trajectory . Future research directions may include exploring the therapeutic potential of these compounds, particularly in the treatment of cancer, bacterial infections, diabetes, and neurological disorders .
properties
IUPAC Name |
3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQUPKVOPIRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70146394 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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